3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethylphenyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with urea and ethyl acetoacetate in the presence of a base, followed by cyclization to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl groups results in the corresponding alcohols.
Scientific Research Applications
3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective effects . Additionally, it interacts with proteins such as ATF4, which play a role in cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
4-(trifluoromethyl)phenylhydrazine hydrochloride: Utilized as an intermediate in organic synthesis.
Pinacol boronic esters: Valuable building blocks in organic synthesis.
Uniqueness
3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its combination of methoxyphenyl and trifluoromethylphenyl groups, which confer unique chemical and biological properties. Its potential neuroprotective and anti-neuroinflammatory effects further distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H14F3N3O4 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H14F3N3O4/c1-29-14-8-6-13(7-9-14)25-17(27)15(10-23-18(25)28)16(26)24-12-4-2-11(3-5-12)19(20,21)22/h2-10H,1H3,(H,23,28)(H,24,26) |
InChI Key |
BGDCFWXYDVYEOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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